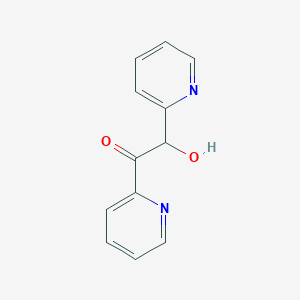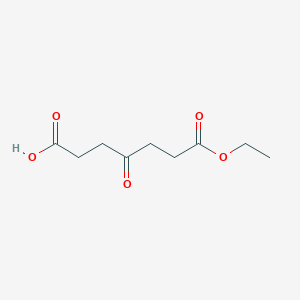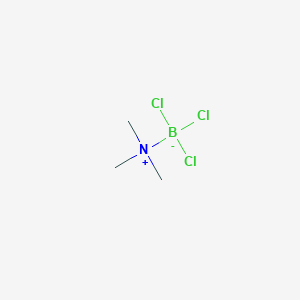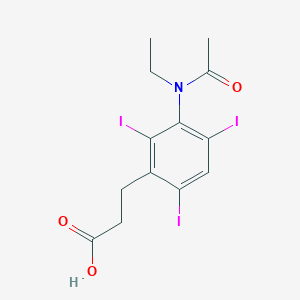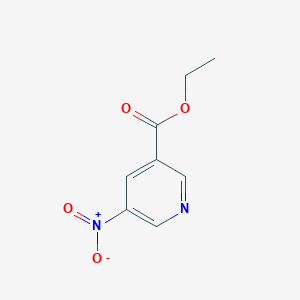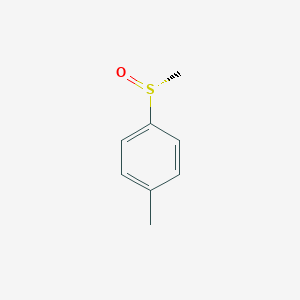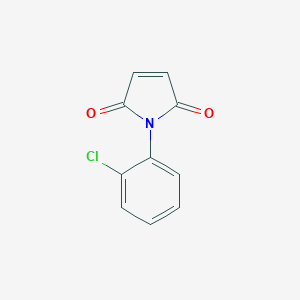
1-(2-Chlorophényl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
Synthesis Analysis
1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and its derivatives can be synthesized through various chemical reactions, including condensation and coupling processes. For instance, derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized and studied for their corrosion inhibition properties, indicating a methodology that could potentially be adapted for synthesizing 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione derivatives (Zarrouk et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione derivatives can vary based on substitution patterns and synthesis methods. These structures can be analyzed using X-ray crystallography, NMR, and other spectroscopic methods to understand the arrangement of atoms and the overall geometry of the molecule. For related structures, analysis has been conducted to understand the impact of substituents on the molecular configuration and properties (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
The chemical reactions involving 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione derivatives typically include interactions with metals, leading to applications such as corrosion inhibition. The compound's reactivity can be influenced by the presence of the chlorophenyl group, which affects its electronic structure and reactivity patterns. Such derivatives have been explored for their inhibition efficiency against corrosion in different environments (Zarrouk et al., 2015).
Applications De Recherche Scientifique
Synthèse de dérivés de chalcone
Les chalcones sont un groupe de composés qui se sont avérés prometteurs dans la découverte de médicaments en raison de leur large éventail d'activités pharmacologiques. « N-(2-Chlorophényl)maléimide » peut être utilisé comme précurseur pour la synthèse de dérivés de chalcone. Ces dérivés présentent des propriétés antimicrobiennes, antifongiques, antipaludiques, antivirales, anti-inflammatoires, antileishmaniennes, antitumorales et anticancéreuses significatives .
Activités anticonvulsivantes et antinociceptives
La recherche a démontré que les dérivés de « N-(2-Chlorophényl)maléimide » possèdent des activités anticonvulsivantes et antinociceptives potentielles. Ces composés ont été synthétisés et évalués dans des modèles aigus d'épilepsie et de douleur, montrant des valeurs d'ED50 et d'indice de protection plus bénéfiques que certains médicaments de référence .
Applications neuropharmacologiques
Les dérivés du composé ont été explorés pour leurs applications neuropharmacologiques, en particulier dans la prise en charge de la douleur neuropathique. Leur interaction avec les canaux sodiques et calciques de type L sensibles à la tension neuronale suggère un mécanisme d'action moléculaire probable .
Chimie hétérocyclique
« N-(2-Chlorophényl)maléimide » sert d'intermédiaire clé en chimie hétérocyclique. Il peut être utilisé pour obtenir plusieurs cycles hétérocycliques par des réactions de fermeture de cycle, conduisant à la synthèse de divers hétérocycles comme les cyanopyridines, les pyrazolines, les isoxazoles et les pyrimidines .
Développement de nouveaux hétérocycles
Le composé est utilisé dans la conception de nouveaux hétérocycles ayant des structures pharmaceutiques. En agissant comme synthons, il permet la création d'une gamme d'analogues qui peuvent être ciblés pour des applications pharmaceutiques .
Réactions de substitution nucléophile vicariante
En chimie organique synthétique, « N-(2-Chlorophényl)maléimide » peut être impliqué dans des réactions de substitution nucléophile vicariante (VNS). Ce processus permet l'introduction sélective de diverses entités dans le composé, conduisant à la formation de molécules complexes ayant des activités pharmacologiques potentielles .
Mécanisme D'action
Target of Action
Similar compounds such as n-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Mode of Action
This could result in changes in the function of these proteins and enzymes .
Biochemical Pathways
Based on the potential targets mentioned above, it could be inferred that the compound may interfere with the pathways involved in the biosynthesis of chitin and β(1,3)glucan in fungi .
Result of Action
Given its potential targets, it could be hypothesized that the compound may disrupt the integrity of the fungal cell wall, leading to potential antifungal effects .
Analyse Biochimique
Cellular Effects
Related compounds have shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, is currently limited .
Dosage Effects in Animal Models
A related compound, Cenobamate, showed beneficial ED50 and protective index values in the maximal electroshock (MES) test and the 6 Hz (32 mA) test .
Transport and Distribution
Information on how 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
A related compound, Translocator protein (TSPO), is primarily found in the outer mitochondrial membrane .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQOXMCRYWDRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152794 | |
| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203-24-3 | |
| Record name | (o-Chlorophenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the chlorine atom on the phenyl ring of N-chlorophenylmaleimide influence its copolymerization with vinyl acetate?
A1: Research indicates that the position of the chlorine atom significantly impacts the copolymerization kinetics of N-chlorophenylmaleimide isomers with vinyl acetate []. N-(2-Chlorophenyl)maleimide exhibits the strongest tendency for cross-propagation, meaning it readily reacts with vinyl acetate radicals during polymerization. In contrast, N-(4-Chlorophenyl)maleimide shows a higher propensity for homopolymerization, indicating a preference to react with its own monomer type. These differences highlight the influence of steric and electronic effects exerted by the chlorine atom's position on the reactivity of the maleimide ring.
Q2: What are the potential applications of copolymers incorporating N-(2-Chlorophenyl)maleimide?
A2: Copolymers containing N-(2-Chlorophenyl)maleimide units have shown promise in membrane technology for ethanol-water separation []. Membranes synthesized from styrene and N-(2-Chlorophenyl)maleimide copolymers exhibited high separation factors for concentrated ethanol solutions, indicating their potential for applications requiring selective permeation and purification processes. The presence of the chlorine atom and its specific position likely contribute to the polymer's affinity for water molecules, influencing its separation capabilities.
Q3: How does the thermal stability of copolymers vary depending on the isomer of N-chlorophenylmaleimide used?
A3: The thermal stability of vinyl acetate copolymers is influenced by the specific isomer of N-chlorophenylmaleimide incorporated into the polymer backbone []. Research shows that copolymers with N-(3-Chlorophenyl)maleimide units exhibit the highest thermal stability, followed by those containing N-(4-Chlorophenyl)maleimide, and lastly, N-(2-Chlorophenyl)maleimide. These variations in thermal properties likely stem from differences in the strength of intermolecular interactions between polymer chains, influenced by the chlorine atom's position and its effect on the polymer's overall structure.
Q4: Why is N-(2-Chlorophenyl)maleimide incorporated into resin compositions for absorbing catalysts?
A4: The inclusion of N-(2-Chlorophenyl)maleimide in resin compositions is linked to its ability to enhance the adsorption of catalytic metal ions []. The presence of both the imide group and the chlorine atom within the molecule's structure likely contributes to its interaction with metal ions. This property proves valuable in applications such as forming metallic patterns, where the resin composition facilitates the selective deposition of metal by controlling the adsorption and subsequent reduction of metal ions onto specific areas.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

